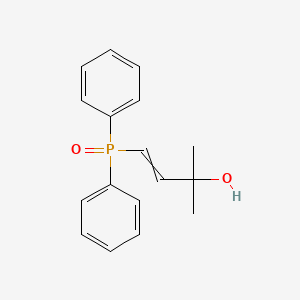
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol is an organic compound that features a diphenylphosphoryl group attached to a butenol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol can be achieved through several methods. One common approach involves the use of diphenylphosphoryl azide (DPPA) as a reagent. The reaction typically involves the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to yield the desired product . The reaction conditions often include the use of solvents such as acetone and catalysts like sodium azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in substitution reactions, where the diphenylphosphoryl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts
Wirkmechanismus
The mechanism of action of 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol involves its ability to undergo various chemical transformations. The diphenylphosphoryl group can participate in nucleophilic substitution reactions, while the butenol backbone can undergo oxidation and reduction reactions. These transformations allow the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Diphenylphosphoryl)-2-methylbut-3-en-2-ol include:
- Diphenylphosphine oxide
- Diphenylphosphoryl azide
- 4-(Diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a diphenylphosphoryl group with a butenol backbone.
Eigenschaften
CAS-Nummer |
113882-77-2 |
|---|---|
Molekularformel |
C17H19O2P |
Molekulargewicht |
286.30 g/mol |
IUPAC-Name |
4-diphenylphosphoryl-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-17(2,18)13-14-20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3 |
InChI-Schlüssel |
VMSCJJMWYAXIKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)

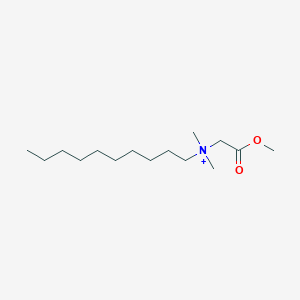


![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
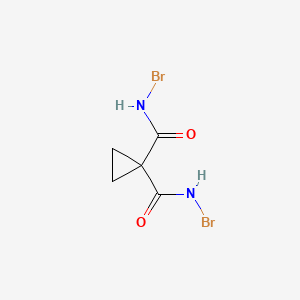
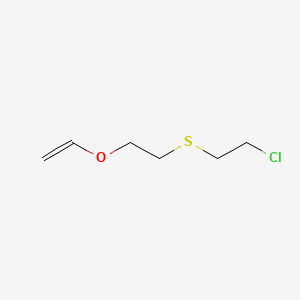
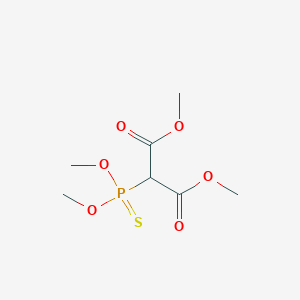
![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
